3-(Methylthio)-N-(quinolin-8-yl)benzamide
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Overview
Description
3-(Methylthio)-N-(quinolin-8-yl)benzamide is an organic compound that features a benzamide core substituted with a methylthio group and a quinolin-8-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-N-(quinolin-8-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under appropriate conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzamide core is replaced by a methylthio group.
Attachment of the Quinolin-8-yl Group: The quinolin-8-yl group can be attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinolin-8-yl group can be reduced under appropriate conditions to form dihydroquinoline derivatives.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile or electrophile used.
Scientific Research Applications
3-(Methylthio)-N-(quinolin-8-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-N-(quinolin-8-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinolin-8-yl group may facilitate binding to specific sites, while the methylthio group can modulate the compound’s reactivity and stability. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)-N-(quinolin-8-yl)isoindolin-1-one: Similar in structure but with an isoindolinone core.
3-(Methylthio)-N-(quinolin-8-yl)quinoxalin-2(1H)-one: Contains a quinoxalinone core instead of benzamide.
Uniqueness
3-(Methylthio)-N-(quinolin-8-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct reactivity and binding properties compared to similar compounds. This uniqueness can be leveraged in designing new materials or drug candidates with tailored properties.
Properties
Molecular Formula |
C17H14N2OS |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-methylsulfanyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H14N2OS/c1-21-14-8-2-6-13(11-14)17(20)19-15-9-3-5-12-7-4-10-18-16(12)15/h2-11H,1H3,(H,19,20) |
InChI Key |
BBUADHMDOUTWJG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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